molecular formula C7H3BrClF3O B3180262 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene CAS No. 1402672-86-9

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene

Cat. No.: B3180262
CAS No.: 1402672-86-9
M. Wt: 275.45 g/mol
InChI Key: OXEJCMUJVUPKQF-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is a useful research compound. Its molecular formula is C7H3BrClF3O and its molecular weight is 275.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-chloro-2-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-5-2-1-4(9)3-6(5)13-7(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEJCMUJVUPKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 4-chloro-2-(trifluoromethoxy)bromobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-2-(trifluoromethoxy)bromobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within medicinal chemistry and materials science, the strategic use of halogenated and fluorinated aromatic building blocks is paramount. 4-Chloro-2-(trifluoromethoxy)bromobenzene (CAS No. 158579-80-7) emerges as a key intermediate, offering a trifecta of functionalities—a chloro group, a bromo group, and a trifluoromethoxy group—on a single benzene scaffold.[1][2][3] This guide provides a comprehensive technical overview of this compound, delving into its structural characteristics, physicochemical properties, synthetic pathways, and strategic applications, with a focus on the underlying chemical principles that make it a valuable tool for the discerning scientist.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is the foundation of scientific rigor. The compound is systematically named according to IUPAC nomenclature, which provides a clear map of its constituent parts.

  • IUPAC Name: 4-bromo-2-chloro-1-(trifluoromethoxy)benzene[1]

  • CAS Registry Number: 158579-80-7[1]

  • Molecular Formula: C₇H₃BrClF₃O[1][3]

  • Common Synonyms: 4-Bromo-2-chloro-alpha,alpha,alpha-trifluoroanisole, 3-Chloro-4-(trifluoromethoxy)bromobenzene[2]

The structure consists of a central benzene ring with substituents at positions 1, 2, and 4. The bromine atom at position 4 and the chlorine atom at position 2 provide distinct reactive handles, while the trifluoromethoxy group (-OCF₃) at position 1 profoundly influences the electronic and physical properties of the molecule.

Caption: .

Physicochemical Properties: A Substituent-Driven Profile

The physical and chemical properties of 4-chloro-2-(trifluoromethoxy)bromobenzene are a direct consequence of its unique substitution pattern. The trifluoromethoxy group, in particular, imparts properties highly sought after in drug discovery. It acts as a lipophilic hydrogen bond acceptor and is metabolically very stable.[4]

PropertyValueSource
Molecular Weight 275.45 g/mol [2][3]
Appearance Light-yellow to yellow liquid[5]
Density 1.743 g/cm³[2]
Boiling Point 203 °C[2]
Flash Point 77 °C[2]
Refractive Index 1.493[2]
Storage Room temperature, sealed in dry conditions[3][5]

Expert Insight: The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet it is significantly more lipophilic than a methoxy group. This unique combination allows for the fine-tuning of a molecule's solubility, permeability, and metabolic stability, which are critical parameters in drug design.[4]

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and reliable method for preparing substituted haloaromatics like this involves the Sandmeyer reaction. This classic transformation allows for the conversion of an aromatic amine (aniline) into an aryl halide via a diazonium salt intermediate.

A plausible synthetic pathway would start from 4-amino-3-chlorophenol. The phenol would first be converted to its trifluoromethoxy derivative, followed by a Sandmeyer reaction to introduce the bromine.

G start 4-Amino-3-chlorophenol step1 Trifluoromethoxylation (e.g., CCl₂F₂, HF) start->step1 intermediate 4-Amino-3-chloro-1- (trifluoromethoxy)benzene step1->intermediate step2 Diazotization (NaNO₂, HBr, 0-5 °C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Sandmeyer Reaction (CuBr, HBr) diazonium->step3 product 4-Chloro-2-(trifluoro- methoxy)bromobenzene step3->product

Caption: Representative synthetic workflow via a Sandmeyer reaction.

Protocol: Representative Synthesis via Diazotization-Sandmeyer Reaction

This protocol is based on well-established procedures for the synthesis of similar aryl bromides.[6][7]

Disclaimer: This is a representative laboratory-scale procedure and must be carried out by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Step 1: Diazotization of the Aniline Precursor

  • To a stirred solution of 4-amino-3-chloro-1-(trifluoromethoxy)benzene (1.0 eq) in 48% hydrobromic acid (HBr) (approx. 2.5 eq), cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (1.05 eq) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to drive the reaction to completion.[6]

  • Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via vacuum distillation or column chromatography to yield pure 4-chloro-2-(trifluoromethoxy)bromobenzene.

Reactivity and Strategic Synthetic Utility

The true value of 4-chloro-2-(trifluoromethoxy)bromobenzene lies in its differential reactivity, which allows for selective, stepwise functionalization.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine (C-Br) bond is significantly weaker and more reactive than the carbon-chlorine (C-Cl) bond in the oxidative addition step of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[8] This allows chemists to selectively introduce a new carbon-carbon or carbon-heteroatom bond at the C4 position while leaving the C2 chlorine atom intact for subsequent transformations.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing trifluoromethoxy group deactivates the ring towards electrophilic substitution but activates it for SNAr, particularly at the positions ortho and para to it. The chlorine at C2 is ortho to the -OCF₃ group, making it susceptible to displacement by strong nucleophiles under appropriate conditions, although this typically requires more forcing conditions than the cross-coupling at the bromine site.

G cluster_0 Reactivity Profile Compound 4-Chloro-2-(trifluoromethoxy)bromobenzene Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Compound->Coupling High Selectivity SNAr Nucleophilic Aromatic Substitution (SNAr) Compound->SNAr Possible Outcome_Br Selective reaction at C-Br bond (Weaker, more reactive) Coupling->Outcome_Br Outcome_Cl Reaction at C-Cl bond (Requires harsher conditions) SNAr->Outcome_Cl

Caption: Logical diagram of the differential reactivity of the compound.

Applications in Research and Development

This molecule is not an end product but a crucial building block, particularly for the synthesis of complex organic molecules.

  • Medicinal Chemistry: The trifluoromethoxy group is a bioisostere for other groups and can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] This building block allows for the introduction of the 4-chloro-2-(trifluoromethoxy)phenyl moiety into larger molecules. Many FDA-approved drugs contain trifluoromethyl or trifluoromethoxy groups, underscoring the importance of these functionalities in modern pharmaceuticals.[9][10] Its listing as a "Protein Degrader Building Block" suggests its utility in the synthesis of PROTACs and other targeted therapeutics.[3]

  • Agrochemicals: Similar to pharmaceuticals, the properties imparted by the -OCF₃ group are beneficial for developing new pesticides and herbicides with improved efficacy and environmental profiles.[11]

  • Materials Science: Fluorinated aromatic compounds are used in the synthesis of advanced materials, including liquid crystals and polymers, due to their unique electronic and thermal properties.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 4-chloro-2-(trifluoromethoxy)bromobenzene relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region would show a complex splitting pattern for the three protons on the benzene ring, consistent with a 1,2,4-trisubstituted pattern.

    • ¹⁹F NMR: A sharp singlet would be expected for the -OCF₃ group, with a characteristic chemical shift.[12]

    • ¹³C NMR: Will show seven distinct signals. The carbon attached to the -OCF₃ group will appear as a quartet due to coupling with the fluorine atoms.

  • Mass Spectrometry (MS): Electron ionization (EI-MS) would show a prominent molecular ion peak (M⁺). The isotopic pattern would be highly characteristic, showing contributions from the two isotopes of bromine (⁷⁹Br, ⁸¹Br) and two isotopes of chlorine (³⁵Cl, ³⁷Cl). Common fragmentation patterns would include the loss of Br, Cl, and CF₃ radicals.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be present for C-H aromatic stretching, C=C aromatic ring stretching, and strong C-F and C-O stretching from the trifluoromethoxy group.

Conclusion

4-Chloro-2-(trifluoromethoxy)bromobenzene is a sophisticated and versatile chemical intermediate. Its value is derived not just from the individual functional groups it possesses, but from the synergistic interplay between them. The differential reactivity of the C-Br and C-Cl bonds, governed by fundamental principles of bond strength, provides a platform for selective and controlled molecular elaboration. The trifluoromethoxy group offers a powerful tool for modulating the physicochemical properties essential for the development of new pharmaceuticals and advanced materials. For the research scientist, a thorough understanding of this molecule's structure, properties, and reactivity is key to unlocking its full potential in the synthesis of novel and impactful chemical entities.

References

  • J&K Scientific. (n.d.). 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene | 406232-79-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)- (CAS 445-01-2). Retrieved from [Link]

  • Win-Win Chemical. (n.d.). 886500-93-2 4-chloro-3-trifluoromethoxybenzyl bromide. Retrieved from [Link]

  • Chemsrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethyl)benzene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Properties and Applications of 4-Chloro-2-(trifluoromethyl)benzoic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Bide Pharmatech. (n.d.). 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | 158579-80-7. Retrieved from [Link]

  • NIST. (n.d.). Mass spectrum of Benzene, 4-bromo-1-chloro-2-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-bromo-2-chloro-1-(trifluoromethoxy)benzene. Retrieved from [Link]

  • Al-Karmalawy, A. A., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals (Basel). Retrieved from [Link]

  • Zahra, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-CHLOROBROMOBENZENE. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Wikipedia. (n.d.). Bromochlorobenzene. Retrieved from [Link]

Sources

Trifluoromethoxy benzene derivatives in medicinal chemistry

Strategic Integration of Trifluoromethoxy ( ) Motifs in Medicinal Chemistry[1][2]

Executive Summary

The trifluoromethoxy group (




high lipophilicity

strong electron-withdrawing power

conformationally distinct orthogonal architecture

Historically underutilized due to synthetic challenges (e.g., the need for harsh chlorination/fluorination sequences), recent breakthroughs in radical and photoredox chemistry have democratized access to this privileged motif. This guide provides a technical roadmap for medicinal chemists to deploy

Part 1: Physicochemical Pharmacology

The "Super-Lipophilic" Effect

The




SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Bond Angle (

)

0.000.00N/A

-0.02-0.27~117° (Coplanar)

+0.88+0.54N/A

+1.04 +0.35 ~119° (Orthogonal)

+1.44+0.50~100°
The Orthogonal Conformation (The Anomeric Effect)

Unlike the methoxy group (

coplanar

orthogonal

Mechanistic Causality:

  • Hyperconjugation: The lone pair on the oxygen atom donates into the low-lying

    
     antibonding orbital of the 
    
    
    bond (
    
    
    ). This interaction is maximized when the
    
    
    bond is perpendicular to the aromatic
    
    
    -system.[1]
  • Steric Repulsion: The bulky fluorine atoms create steric clash with ortho-protons if the group attempts to lie planar.[1]

  • Electronic Decoupling: Because the oxygen lone pair is engaged in hyperconjugation with the

    
     group, it is less available for resonance donation into the aromatic ring. This makes 
    
    
    a net electron-withdrawing group, unlike the electron-donating
    
    
    .[1]

Conformationcluster_0Methoxy (-OCH3)cluster_1Trifluoromethoxy (-OCF3)M_PlanarCoplanar Conformation(0° Dihedral)M_EffectResonance Donor(Electron Releasing)M_Planar->M_Effectp-π overlapComparisonVSM_Planar->ComparisonT_OrthoOrthogonal Conformation(90° Dihedral)T_MechMechanism:1. n(O) -> σ*(C-F) Hyperconjugation2. Steric repulsion of F atomsT_Ortho->T_MechT_EffectInductive Withdrawer(Electron Poor)T_Mech->T_EffectComparison->T_Ortho

Caption: Structural divergence between methoxy (coplanar, donor) and trifluoromethoxy (orthogonal, withdrawer) groups driven by electronic hyperconjugation.

Part 2: Synthetic Architectures

Historically, introducing




Protocol: Photoredox Radical Trifluoromethoxylation

This protocol, adapted from Ngai et al., utilizes a bench-stable N-trifluoromethoxypyridinium reagent under mild, visible-light conditions.[1] It is ideal for late-stage functionalization of arenes.[1]

Reagents:

  • Substrate: Arene (1.0 equiv)

  • Reagent: N-trifluoromethoxy-4-cyanopyridinium triflate (Ngai Reagent II) (1.2 equiv)[1]

  • Catalyst:

    
     (1-5 mol%)[1]
    
  • Solvent: Acetonitrile (

    
    ) or DCM
    
  • Light Source: Blue LEDs (

    
     nm)
    

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the arene substrate (0.2 mmol), Ngai Reagent II (0.24 mmol), and

    
     (0.002 mmol).
    
  • Degassing: Seal the tube and degas the solvent via three freeze-pump-thaw cycles or vigorous nitrogen sparging for 15 minutes. Critical:

    
     quenches the excited photocatalyst state.
    
  • Irradiation: Place the reaction vessel 2-3 cm from the Blue LED source. Stir vigorously at room temperature (25°C) for 12–24 hours. A fan should be used to maintain ambient temperature.

  • Workup: Dilute the mixture with diethyl ether and wash with saturated

    
     followed by brine. Dry over 
    
    
    .
  • Purification: Concentrate in vacuo and purify via silica gel flash chromatography. Note:

    
     products are often non-polar; use non-polar solvent gradients (e.g., 100% Hexanes to 10% EtOAc/Hex).
    

Mechanism of Action (Self-Validating Logic):

  • Initiation: Photoexcitation of

    
     to 
    
    
    .
  • SET Reduction:

    
     reduces the N-trifluoromethoxypyridinium reagent (SET), generating the fragile N-radical.[1]
    
  • Fragmentation: The N-radical undergoes homolytic cleavage to release the electrophilic

    
     radical.[1]
    
  • Addition:

    
     adds to the arene, forming a cyclohexadienyl radical intermediate.
    
  • Oxidation/Deprotonation: The

    
     species oxidizes the radical intermediate (closing the catalytic cycle), followed by deprotonation to restore aromaticity.
    

Photoredoxcluster_cyclePhotocatalytic Cyclecluster_reagentRadical Generationcluster_areneArene FunctionalizationRu2Ru(II) Ground StateRu2_Star*Ru(II) Excited StateRu2->Ru2_StarBlue Light (hν)Ru3Ru(III) OxidantRu2_Star->Ru3SET (Reduction of Reagent)Ru3->Ru2SET (Oxidation of Intermediate)ReagentN-OCF3 PyridiniumRadical•OCF3 RadicalReagent->RadicalSET from *Ru(II)IntermediateCyclohexadienyl RadicalRadical->IntermediateAreneArene SubstrateArene->Intermediate+ •OCF3ProductAr-OCF3 ProductIntermediate->Product-H+ (via Ru(III))

Caption: Visible-light mediated generation of the trifluoromethoxy radical via single-electron transfer (SET).

Part 3: Clinical Impact & Case Studies

Riluzole: The Standard Bearer

Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine) remains the primary FDA-approved drug where the

1
  • Indication: Amyotrophic Lateral Sclerosis (ALS).[2]

  • Mechanism: Blocks voltage-gated

    
     channels and reduces glutamate excitotoxicity.[1]
    
  • Role of

    
    : 
    
    • Lipophilicity: Ensures high CNS penetration (LogP ~3.5).

    • Metabolic Blockade: The C6 position is protected from oxidative metabolism (hydroxylation), extending half-life.

    • Binding: The lipophilic

      
       tail anchors the molecule into the hydrophobic pocket of the sodium channel.
      
Emerging Applications

While

IndoxacarbTriflumuron
  • Metabolic Soft Spots: Replacing a metabolically labile methoxy (

    
    ) or methyl (
    
    
    ) group with
    
    
    blocks CYP450 oxidation while maintaining (or increasing) lipophilic contact.[1]
  • Conformational Locking: The orthogonal preference can be used to twist a biaryl system, potentially breaking planarity to improve solubility or match a 3D binding pocket.

Part 4: Decision Matrix for Lead Optimization

When should a medicinal chemist deploy the

DecisionTreeStartLead Optimization ChallengeQ1Is the target site metabolically labile?Start->Q1Q2Is the group an H-bond donor/acceptor?Q1->Q2YesEnd_NoStandard OptimizationQ1->End_NoNo (Consider other changes)Q3Is higher lipophilicity (LogP) tolerated?Q2->Q3No (Purely lipophilic/steric)End_BioisostereSOLUTION: -OCHF2(Retains H-bond donor capacity)Q2->End_BioisostereYes (Use -OCHF2 instead)Sol_OCF3SOLUTION: -OCF3(Blocks metabolism, Boosts LogP,Orthogonal twist)Q3->Sol_OCF3Yes (Deploy -OCF3)End_FSOLUTION: -F / -CF3(Lower Lipophilicity impact)Q3->End_FNo (Use -F or -OCH3)

Caption: Strategic decision tree for incorporating trifluoromethoxy groups during SAR optimization.

References

  • Togni, A. (2011). Reagents for the direct trifluoromethylation of arenes and heteroarenes. Chemical Reviews.

  • Ngai, M. Y., et al. (2016). Access to Aryl Trifluoromethyl Ethers via Photoredox Catalysis. Journal of the American Chemical Society.

  • Leroux, F. R. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Difference between trifluoromethyl and trifluoromethoxy benzene bioisosteres

The Fluorine Frontier: Strategic Bioisosterism of Trifluoromethyl ( ) vs. Trifluoromethoxy ( ) in Benzene Systems

Executive Summary

In high-precision medicinal chemistry, the substitution of a hydrogen or methyl group with fluorinated motifs is a standard tactic to modulate metabolic stability and lipophilicity.[1][2][3] However, the choice between trifluoromethyl (


)trifluoromethoxy (

)

While both groups are lipophilic and electron-withdrawing, they are structurally and electronically distinct . The


This guide analyzes the mechanistic, physicochemical, and synthetic divergences between these two bioisosteres, providing a roadmap for their rational deployment in lead optimization.

Part 1: Physicochemical Profiling & Structural Divergence

The "Orthogonal Twist" vs. The "Propeller"

The most critical differentiator is conformation.

  • 
     (The Propeller):  The 
    
    
    bond allows free rotation, but the group effectively acts as a sphere or propeller at the para or meta position. It extends the molecular volume linearly along the bond vector.
  • 
     (The Orthogonal Switch):  The 
    
    
    linkage is not linear. Due to
    
    
    hyperconjugation and steric repulsion between the lone pairs and the aromatic
    
    
    -system, the
    
    
    group preferentially adopts a conformation orthogonal (
    
    
    ) to the aromatic plane
    . This creates a distinct "L-shaped" or bent volume occupancy that can fill hydrophobic pockets inaccessible to the linear
    
    
    .
Quantitative Comparison Matrix

The following table synthesizes the electronic and physical parameters essential for QSAR analysis.

ParameterTrifluoromethyl (

)
Trifluoromethoxy (

)
Implication
Hansch Lipophilicity (

)



is significantly more lipophilic, impacting LogD and BBB penetration.
Hammett




is a stronger electron-withdrawing group (EWG).
Hammett



Inductive effects are similar in the meta position.
Resonance Effect (

)

(Hyperconjugation only)

(Weak Donor)

has competing induction (strong) and resonance donation (weak).
Conformation (

)
Free rotation / Propeller

(Orthogonal)

forces a specific 3D shape;

is more isotropic.
Metabolic Stability High (C-F bond)High (Blocks O-dealkylation)Both block metabolic hotspots (e.g., CYP450 oxidation).

Part 2: Decision Framework & Logic

The decision to deploy


Strategic Decision Tree

Bioisostere_Decision_TreeStartStart: Lead OptimizationNeed to modulate Ar-HMetabolismIs the site a metabolic hotspot?Start->MetabolismLipophilicityDo you need to INCREASELipophilicity (LogP)?Metabolism->LipophilicityYes (Block it)ShapeDoes the binding pocketrequire a specific twist?Lipophilicity->ShapeYesElectronicsIs the ring electron-richand prone to oxidation?Shape->ElectronicsNo (Linear space)Use_OCF3Deploy -OCF3(Super-Lipophilic, Orthogonal)Shape->Use_OCF3Yes (L-Shape/Twist needed)Use_CF3Deploy -CF3(Strong EWG, Linear)Electronics->Use_CF3Yes (Need strong EWG)Electronics->Use_OCF3No (Need mild EWG + Lipophilicity)

Caption: Logic flow for selecting between


Part 3: Synthetic Protocols (The "How-To")

While



4

Recommended Protocol: Silver-Mediated Oxidative Trifluoromethoxylation of Phenols.[5] This method avoids the unstable anion by generating the

Experimental Workflow: Oxidative O-Trifluoromethoxylation

Objective: Convert a phenol substrate to an aryl trifluoromethyl ether.

Reagents:

  • Substrate: Aryl Phenol (1.0 equiv)

  • Reagent:

    
     (Ruppert-Prakash Reagent) (2.0 equiv)
    
  • Mediator:

    
     (3.0 equiv)
    
  • Oxidant: Selectfluor (1.5 equiv)

  • Additive:

    
     (4.0 equiv)
    
  • Solvent: Toluene/Ethyl Acetate (1:1)

Step-by-Step Methodology:

  • Preparation (Glovebox/Inert Atm):

    • In a flame-dried Schlenk tube equipped with a stir bar, add

      
       (3.0 equiv), Selectfluor (1.5 equiv), and 
      
      
      (4.0 equiv).
    • Add the Phenol substrate (1.0 equiv).[6]

    • Evacuate and backfill with Argon (

      
      ).
      
  • Solvent Addition:

    • Add anhydrous Toluene and Ethyl Acetate (concentration

      
       relative to phenol).
      
    • Cool the reaction mixture to

      
       in an ice bath.
      
  • Reagent Addition:

    • Add

      
       (2.0 equiv) dropwise via syringe. Note: Exothermic reaction.
      
  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir vigorously for 12–18 hours. The silver salt will darken as the reaction proceeds.

  • Work-up:

    • Filter the mixture through a pad of Celite to remove silver salts. Rinse with

      
      .
      
    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Causality & Troubleshooting:

  • Why Silver? Ag(I) facilitates the transfer of the

    
     group from Silicon to Oxygen via an oxidative mechanism, bypassing the unstable free 
    
    
    anion.
  • Why Selectfluor? It acts as an oxidant to access the high-valent silver cycle or radical intermediate required for the C-O bond formation.

  • Low Yield? If the phenol is electron-deficient, the yield drops. Consider using a photoredox approach for highly deactivated phenols.

Part 4: Case Study – The Riluzole Insight

Compound: Riluzole (ALS treatment) Structure: 6-(trifluoromethoxy)benzothiazol-2-amine.

Bioisosteric Analysis: In the development of Riluzole, the

  • Lipophilicity: The

    
     (
    
    
    ) drives the compound across the Blood-Brain Barrier (BBB) more effectively than a
    
    
    (
    
    
    ) or
    
    
    (
    
    
    ) analogue would.
  • Metabolic Shield: The 6-position of the benzothiazole is a metabolic hotspot.

    
     blocks oxidation.
    
  • Binding: The orthogonal conformation of the

    
     group fills a hydrophobic pocket in the voltage-gated sodium channel that a planar methoxy group could not, and a linear 
    
    
    group would fill incompletely.

Part 5: References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for

    
     and 
    
    
    values).
  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Ngai, M. Y., et al. (2015). Recent Advances in the Synthesis of Trifluoromethoxylated Compounds. Organic & Biomolecular Chemistry, 13. Link

  • Togni, A. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA, 68(6), 356. Link

Technical Guide: Lipophilicity Profiling of Trifluoromethoxy Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable insights for researchers in medicinal chemistry and drug development.

Content Type: Technical Whitepaper | Focus: Physicochemical Properties & Experimental Determination

Executive Summary: The "Super-Halogen" Paradigm

In modern medicinal chemistry, the trifluoromethoxy group (


) has emerged as a privileged motif, often termed a "super-halogen." It offers a unique combination of high lipophilicity (Hansch 

) and strong electron-withdrawing capability (

), bridging the gap between the steric bulk of a trifluoromethyl group and the electronic properties of a fluorine atom.

This guide analyzes the lipophilicity values (LogP) of trifluoromethoxy aryl halides, providing experimental data, calculated predictive models, and validated protocols for their determination.

Physicochemical Profile of the Group

To understand the LogP values of these compounds, one must first understand the structural behavior of the substituent itself.

Conformational Orthogonality

Unlike the methoxy group (


), which typically adopts a planar conformation coplanar with the aromatic ring (

dihedral angle) to maximize resonance, the

group adopts an orthogonal conformation (dihedral angle

).[1]
  • Mechanism: This is driven by the steric repulsion between the large fluorine atoms and the ortho-hydrogens of the benzene ring, as well as hyperconjugative effects (

    
    ).[1]
    
  • Impact on LogP: This orthogonality prevents the oxygen lone pairs from donating into the

    
    -system, maintaining the high electron density on the fluorine atoms and significantly boosting lipophilicity compared to planar alkoxy groups.
    
Electronic & Lipophilic Constants (Hansch Analysis)

The following table contrasts the


 group with common bioisosteres.
SubstituentHansch

(Lipophilicity)
Hammett

(Electronic)
Field Effect (F)Resonance (R)

+1.04 +0.35 +0.38 -0.03

+0.88+0.54+0.38+0.16

-0.02-0.27+0.26-0.51

+0.71+0.23+0.41-0.15

+0.14+0.06+0.43-0.34

Insight: The


 group is more lipophilic than the 

group, largely due to the insulation of the fluorinated carbon by the oxygen atom, which alters the solvation shell structure.

LogP Values of Trifluoromethoxy Aryl Halides

The lipophilicity of aryl halides containing the


 group follows a predictable additivity pattern, though experimental values often show slight deviations due to the "ortho-effect" and specific solvation interactions.
Experimental vs. Calculated Data

The base LogP for benzene is 2.13 . Using the Hansch additivity principle:



Table 1: Lipophilicity Profile of 4-Substituted Trifluoromethoxybenzenes

Compound StructureSubstituent (X)Calculated LogP (Additivity)Experimental LogP (Consensus)Notes
Ph-

H

3.20 High agreement with theory.
4-F-Ph-

F

3.35 Minimal lipophilicity gain.
4-Cl-Ph-

Cl

3.92 Standard scaffold for lipophilic optimization.
4-Br-Ph-

Br

4.10 Approaches solubility limits in aqueous assays.
3-Cl-Ph-

Cl (meta)

3.95 Meta-substitution often yields slightly higher LogP.

*Note:


 values can vary slightly depending on position (meta vs para).
Visualization of Structure-Property Relationships

The following diagram illustrates how the orthogonal conformation and electronic effects feed into the macroscopic property of lipophilicity.

SAR_Cycle OCF3 Trifluoromethoxy Group (-OCF3) Ortho Orthogonal Conformation (90° Dihedral) OCF3->Ortho Steric Repulsion Solv Reduced H-Bonding Potential OCF3->Solv Fluorine Sheath Elec Electronic Insulation (No Resonance Donation) Ortho->Elec Prevents p-orbital overlap Elec->Solv Low polarity surface LogP Increased LogP (Lipophilicity) Solv->LogP Hydrophobic Effect Bio Enhanced Membrane Permeability LogP->Bio Passive Transport

Figure 1: Mechanistic pathway linking the structural conformation of the trifluoromethoxy group to its lipophilic phenotype.

Experimental Determination Protocols

Measuring LogP for highly lipophilic compounds (LogP > 3.5) presents challenges, such as low aqueous solubility and emulsion formation. Two robust methodologies are recommended.

Method A: RP-HPLC (Indirect Method)

This is the industry-standard high-throughput method. It relies on the correlation between the retention time (


) on a hydrophobic column and LogP.

Protocol:

  • Column Selection: Use a C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase: Isocratic elution with Methanol/Water (buffered to pH 7.4 with MOPS or Phosphate) in varying ratios (e.g., 60%, 70%, 80% MeOH).

  • Calibration: Inject a set of 5-7 standards with known LogP values spanning the expected range (e.g., Toluene, Chlorobenzene, Naphthalene, Phenanthrene).

  • Capacity Factor (

    
    ):  Calculate 
    
    
    
    , where
    
    
    is the dead time (determined using Uracil or Sodium Nitrate).
  • Logk' vs LogP: Plot

    
     (extrapolated to 0% organic modifier) vs. LogP of standards.
    
  • Determination: Inject the trifluoromethoxy aryl halide and interpolate its LogP from the calibration curve.

Method B: NMR Shake-Flask (Direct Method)

For fluorinated compounds, this method offers superior quantification without the need for UV chromophores, which can sometimes be obscured.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

  • Solubilization: Dissolve ~1-2 mg of the trifluoromethoxy compound in the pre-saturated n-octanol phase.

  • Equilibration: Add an equal volume of pre-saturated water. Vortex vigorously for 5 minutes, then centrifuge at 2000g for 10 minutes to ensure phase separation.

  • Quantification:

    • Carefully remove aliquots from both the octanol and water layers.

    • Add a known internal standard (e.g., trifluoroacetic acid or fluorobenzene) to each aliquot in an NMR tube.

    • Acquire quantitative

      
       NMR spectra (ensure relaxation delay 
      
      
      
      ).
  • Calculation:

    
    
    
    
    

Workflow Visualization

The following diagram outlines the decision process for selecting the correct experimental method based on the estimated lipophilicity.

LogP_Workflow Start Start: LogP Determination Est Estimate LogP (Calculated) Start->Est Decision Is Est. LogP > 4.0? Est->Decision HPLC Method A: RP-HPLC (Avoids solubility issues) Decision->HPLC Yes (High Lipophilicity) Shake Method B: Shake-Flask (Gold Standard) Decision->Shake No (Moderate Lipophilicity) Result Final Validated LogP HPLC->Result Interpolate from k' NMR Use 19F NMR Detection (Specific for OCF3) Shake->NMR Fluorinated? Yes UV Use UV/Vis Detection Shake->UV Fluorinated? No NMR->Result Direct Integration Ratio UV->Result Beer-Lambert Law

Figure 2: Decision tree for selecting the optimal LogP determination protocol.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Link

  • Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. ChemBioChem. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • PubChem Database. (2025).[2] Compound Summary: (Trifluoromethoxy)benzene.[2][3][4] National Library of Medicine. Link

  • Wang, Z., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments (JoVE). Link

Sources

Methodological & Application

Application Note: Sequential Cross-Coupling Protocols for Bromo-Chloro-Trifluoromethoxy Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1-bromo-2-chloro-4-(trifluoromethoxy)benzene scaffold represents a "privileged structure" in modern medicinal chemistry. It offers three distinct handles for diversification: a reactive bromine for initial carbon-carbon bond formation, a less reactive chlorine for late-stage amination or arylation, and a trifluoromethoxy (-OCF₃) group that modulates lipophilicity (


) and metabolic stability without participating in standard cross-coupling cycles.

This guide details a Sequential Site-Selective Protocol (S3P) . Unlike traditional "shotgun" approaches, this methodology leverages the inherent bond dissociation energy (BDE) differences between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol) to achieve >98% regioselectivity.

Core Chemical Logic
  • Site A (C-Br): Undergoes fast oxidative addition with Pd(0) using standard phosphine ligands (e.g., PPh₃).

  • Site B (C-Cl): Remains inert during Step 1. Requires "Next-Generation" bulky, electron-rich ligands (e.g., XPhos, BrettPhos) to facilitate oxidative addition in Step 2.

  • Site C (-OCF₃): Acts as an electronic activator (Hammett

    
    ), increasing the electrophilicity of the ring, thereby accelerating Step 1.
    

Mechanistic Selectivity Landscape

To master this sequence, one must visualize the kinetic barriers. The following diagram illustrates the energy landscape that permits the isolation of the mono-coupled product.

SelectivityLandscape Start Substrate (Br, Cl, OCF3) TS_Br TS-1: C-Br Oxidative Addition (Low Barrier) Start->TS_Br Pd(PPh3)4 60°C TS_Cl TS-2: C-Cl Oxidative Addition (High Barrier) Start->TS_Cl Kinetic Forbidden (w/o active ligand) Int_Pd Pd(II)-Ar-Br Intermediate TS_Br->Int_Pd Prod_1 Product A (Cl, OCF3 preserved) Int_Pd->Prod_1 Transmetalation & Red. Elim. Prod_1->TS_Cl Pd-XPhos 100°C Prod_2 Final Product (Disubstituted) TS_Cl->Prod_2

Figure 1: Kinetic hierarchy of oxidative addition. The C-Br bond reacts under mild conditions, while the C-Cl bond requires high-energy activation.

Experimental Protocols

Protocol A: Chemoselective C-Br Suzuki-Miyaura Coupling

Objective: Functionalize the C-Br position while preserving the C-Cl bond for future use.

Reagents & Equipment:

  • Substrate: 1-bromo-2-chloro-4-(trifluoromethoxy)benzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)

  • Base: Na₂CO₃ (2.0 M aqueous, 2.5 equiv)

  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)

  • Atmosphere: Argon or Nitrogen balloon

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the solvent mixture. Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Loading: Add the substrate, boronic acid, and base.

  • Catalyst Addition: Add Pd(PPh₃)₄ last. Seal the vial immediately.

  • Reaction: Heat to 70°C for 4–6 hours.

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond, even with weak ligands.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will retain the Chlorine atom (confirmed by characteristic 3:1 isotope pattern in MS).

Protocol B: C-Cl Activation (Buchwald-Hartwig Amination)

Objective: Convert the remaining Chloride into an amine using a "Third-Generation" catalytic system.

Reagents & Equipment:

  • Substrate: Product from Protocol A (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂

  • Ligand: XPhos (for general amines) or BrettPhos (for primary amines/anilines) (4-8 mol%)

  • Base: NaOtBu (1.4 equiv) - Must be stored in a glovebox or fresh bottle.

  • Solvent: 1,4-Dioxane (anhydrous) or Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-formation: In a separate vial, mix Pd source and Ligand in 1 mL solvent at RT for 5 mins to generate the active L₁Pd(0) species. The solution should turn from dark purple/red to a lighter orange/brown (if using dba).

  • Main Reaction: To the reaction vessel, add Substrate, Amine, and Base.

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat to 100–110°C for 12–16 hours.

    • Why High Temp? The C-Cl bond is strong (BDE ~96 kcal/mol). The bulky ligand facilitates the difficult oxidative addition, and the temperature drives the reductive elimination.

  • Workup: Filter through a Celite pad (to remove Pd black). Concentrate and purify.

Data & Optimization Guide

The following table summarizes the impact of ligand choice on the selectivity ratio (Br vs. Cl coupling) during Step 1.

Ligand ClassExample LigandActivity LevelSelectivity (Br:Cl)Recommendation
Triarylphosphine PPh₃Low/Moderate>99:1Ideal for Step 1
Bidentate dppfModerate95:5Good for difficult boronic acids
Dialkylbiaryl XPhosHigh60:40AVOID in Step 1 (Promotes Cl coupling)
Trialkylphosphine P(tBu)₃Very High50:50AVOID in Step 1
Troubleshooting the -OCF₃ Group

The trifluoromethoxy group is generally robust. However, under extremely basic conditions (e.g., LiHMDS > 120°C), fluoride elimination can occur.

  • Safe Zone: Carbonates (Na₂CO₃, Cs₂CO₃) and Alkoxides (NaOtBu) at <110°C are safe.

  • Danger Zone: Grignard reagents or Lithiated species may attack the ring ortho to the -OCF₃ via Directed Ortho Metalation (DoM).

Workflow Visualization

Workflow Start Start: 1-bromo-2-chloro- 4-(trifluoromethoxy)benzene Step1 STEP 1: C-Br Coupling Pd(PPh3)4, Na2CO3, 70°C Start->Step1 Boronic Acid Check QC Check: Is Cl intact? Step1->Check Check->Start No (Lower Temp) Step2 STEP 2: C-Cl Amination Pd-XPhos, NaOtBu, 110°C Check->Step2 Yes (MS confirmed) Final Final Scaffold (Biaryl-Amine-OCF3) Step2->Final Amine

Figure 2: Operational workflow for sequential functionalization.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

  • Phipps, R. J., et al. (2020). Ion-Pair-Directed Site-Selective Suzuki–Miyaura Coupling of Dichlorinated Arenes. Journal of the American Chemical Society. [Link][1]

  • Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. ChemBioChem. [Link]

Sources

Application Note: Optimization of C-N Coupling for 2-Trifluoromethoxy Aryl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-trifluoromethoxy (


) group is a privileged motif in medicinal chemistry, offering enhanced metabolic stability and lipophilicity compared to methoxy or chloro substituents. However, introducing amines at the position adjacent to an 

group via Palladium-catalyzed cross-coupling presents a unique "steric-electronic" paradox.

While the strong inductive electron-withdrawing effect (


) of the 

group facilitates Oxidative Addition (OA) , its significant steric bulk (approximate van der Waals volume similar to an isopropyl group) and potential for oxygen-lone-pair coordination severely hamper Reductive Elimination (RE) . This guide outlines a self-validating protocol using Fourth-Generation (G4) Palladacycle Precatalysts to overcome these barriers, ensuring high yields and suppressing common side reactions like protodehalogenation.

Mechanistic Insight & Causality

To successfully couple 2-trifluoromethoxy aryl bromides, one must understand the specific failure modes of standard conditions:

  • The Ortho-Effect & Reductive Elimination: The rate-determining step for hindered substrates is often reductive elimination. The

    
     group creates a "wall" near the metal center. Standard ligands (e.g., BINAP, dppf) fail because they cannot enforce the specific geometry required to squeeze the amine and the aryl ring together for C-N bond formation.
    
  • Ligand Selection (The Solution): We utilize Dialkylbiaryl Phosphines (Buchwald Ligands).

    • RuPhos: The gold standard for secondary amines .[1] Its bulk prevents the formation of inactive bis-ligated Pd complexes, while the electron-rich phosphine accelerates OA.

    • BrettPhos: The optimal choice for primary amines .[1] It is designed to prevent the binding of the smaller primary amine from inhibiting the catalyst, while its size promotes the difficult RE step.

  • Catalyst Activation: Traditional Pd sources (

    
     or 
    
    
    
    ) often suffer from slow activation or induction periods, allowing the unstable ortho-substituted aryl bromide to decompose. We employ G4-Precatalysts , which activate immediately upon exposure to base, ensuring a high concentration of active
    
    
    species from
    
    
    .
Visual 1: Mechanistic Bottlenecks

The following diagram illustrates the catalytic cycle, highlighting where the 2-OCF3 group exerts its influence.

CatalyticCycle cluster_failure Failure Mode PreCat Pd G4 Precatalyst ActivePd Active L-Pd(0) PreCat->ActivePd Base Activation OxAdd Oxidative Addition (Facilitated by EWG -OCF3) ActivePd->OxAdd + 2-OCF3-Ar-Br AmineBind Amine Binding (Steric Clash Possible) OxAdd->AmineBind + Amine Deprot Deprotonation AmineBind->Deprot + Base RedElim Reductive Elimination (BLOCKED by ortho-OCF3 steric bulk) Deprot->RedElim Critical Step RedElim->ActivePd Regeneration Product C-N Product RedElim->Product Release

Caption: The catalytic cycle showing the critical bottleneck at Reductive Elimination caused by the steric bulk of the 2-OCF3 group.

Experimental Protocols

Ligand & Base Selection Matrix

Do not guess. Use this matrix to select your starting conditions based on the amine class.

Amine ClassPrimary LigandSecondary LigandBase (Standard)Base (Sensitive Groups*)
Primary Alkyl BrettPhos RuPhosNaOtBuLHMDS / Cs₂CO₃
Secondary Alkyl RuPhos BrettPhosNaOtBuLHMDS
Aniline (Aryl) BrettPhos XPhosNaOtBuK₃PO₄
Amide/Lactam tBuBrettPhos XantPhosK₃PO₄Cs₂CO₃

*Sensitive Groups: Esters, Nitriles, acidic protons.

Protocol A: Micro-Scale Optimization Screen (Self-Validating)

Purpose: To rapidly identify the optimal ligand/base combination before scale-up.

Reagents:

  • Substrate: 2-trifluoromethoxy aryl bromide (0.1 mmol per vial).

  • Amine: 1.2 equivalents.

  • Catalyst: RuPhos Pd G4 and BrettPhos Pd G4 (Stock solutions).

  • Base: NaOtBu (Strong) and Cs₂CO₃ (Weak).

  • Solvent: Anhydrous 1,4-Dioxane.

Workflow:

  • Preparation: Prepare 4 reaction vials (2 mL size) equipped with stir bars.

  • Dosing:

    • Vials 1 & 2: Add RuPhos Pd G4 (2 mol%, 1.5 mg).

    • Vials 3 & 4: Add BrettPhos Pd G4 (2 mol%, 1.8 mg).

  • Substrate Addition: Add aryl bromide (0.1 mmol) and amine (0.12 mmol) to all vials.

  • Base Addition:

    • Vials 1 & 3: Add NaOtBu (0.15 mmol, 14 mg).

    • Vials 2 & 4: Add Cs₂CO₃ (0.2 mmol, 65 mg).

  • Solvent: Add 0.5 mL anhydrous Dioxane. Cap under Argon/Nitrogen.

  • Reaction: Heat at 100°C for 2 hours.

  • Analysis: Filter through a small plug of silica, elute with EtOAc, and analyze via UPLC/LC-MS.

    • Validation Criteria: Conversion > 90%. If conversion is < 50%, proceed to Protocol B (Troubleshooting).

Protocol B: High-Efficiency Scale-Up (Gram Scale)

Context: Optimized conditions for a secondary amine coupling using RuPhos.

Safety Note: Handle NaOtBu in a glovebox or under rapid Argon flow. It is hygroscopic and degrades quickly.

  • Charge: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add:

    • RuPhos Pd G4 (0.01 equiv / 1 mol%).

    • Optional: Additional RuPhos free ligand (0.01 equiv) (Stabilizes the catalyst during long reaction times).

    • 2-OCF3 Aryl Bromide (1.0 equiv, e.g., 5.0 mmol).

    • NaOtBu (1.4 equiv).[2]

  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvent/Amine: Add anhydrous Toluene or Dioxane (0.2 M concentration, ~25 mL). Add the Amine (1.2 equiv) via syringe.

  • Reaction: Immerse in a pre-heated oil bath at 80–100°C . Stir vigorously (1000 rpm).

    • Note: The G4 catalyst activates immediately. The solution should turn from off-white/pale yellow to a darker amber/brown within minutes.

  • Monitoring: Check HPLC at 1 hour. Most reactions complete within 2-4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x1) and brine (x1). Dry over MgSO₄. Concentrate and purify via flash chromatography.

Troubleshooting & Decision Logic

If the standard screen fails, the cause is usually Protodehalogenation (reduction of Ar-Br to Ar-H) or Catalyst Death .

Visual 2: Optimization Decision Tree

DecisionTree Start Start: < 50% Yield CheckSide Analyze Side Products Start->CheckSide Proto Ar-H Observed (Protodehalogenation) CheckSide->Proto Reduction StartMat Only SM Remaining (Catalyst Death) CheckSide->StartMat No Reaction SolnProto Switch Base to LHMDS OR Lower Temp to 60°C Proto->SolnProto SolnDeath Switch to tBuBrettPhos OR Add 10% Free Ligand StartMat->SolnDeath If Solvent OK CheckSolv Check Solvent StartMat->CheckSolv SolnSolv Switch to t-Amyl Alcohol (Increases solubility/rate) CheckSolv->SolnSolv

Caption: Workflow for troubleshooting low yields. Blue = Analysis, Red = Problem, Green = Solution.

Key Troubleshooting Tips:
  • Protodehalogenation: If you see the bromine replaced by hydrogen, the

    
    -hydride elimination pathway is competing. Solution:  Switch base to LHMDS  (Lithium Hexamethyldisilazide). It is non-nucleophilic and bulky, suppressing this side reaction.
    
  • Incomplete Conversion: If the reaction stalls at 60-70%, the catalyst is dying. Solution: Add 1-2 mol% of free ligand (e.g., free RuPhos) to the initial mixture. This shifts the equilibrium towards the active ligated species.

References

  • Surry, D. S., & Buchwald, S. L. (2011).

    • Source:

    • Relevance: Defines the "User Guide" rules for RuPhos/BrettPhos selection.
  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science.

    • Source:

    • Relevance: Establishes the superiority of G3/G4 precatalysts for hindered substr
  • Maiti, D., & Buchwald, S. L. (2009). Ortho-Substituted Aryl Iodides and Bromides in Pd-Catalyzed Amination. Journal of the American Chemical Society.

    • Source:

    • Relevance: Specific strategies for overcoming the "ortho-effect."
  • Sigma-Aldrich Technical Guide. Buchwald-Hartwig Cross Coupling Reaction Reagents.

    • Source:

    • Relevance: Commercial availability and handling of G4 c

Sources

Application Note: Strategic Utilization of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

In modern medicinal chemistry, the trifluoromethoxy group (


) has emerged as a privileged motif, offering a unique combination of high lipophilicity (

) and strong electron-withdrawing character (

) without the steric bulk associated with trifluoromethyl or tert-butyl groups.

This guide details the protocols for utilizing 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (CAS: 1402672-86-9) as a high-value scaffold. This intermediate is critical for "scaffold hopping" in kinase inhibitor and CNS drug discovery, where the


 moiety enhances metabolic stability against oxidative metabolism (blocking P450 sites) and improves blood-brain barrier (BBB) permeability.

The core utility of this molecule lies in its chemoselective halogen reactivity . The significant difference in bond dissociation energies (BDE) between the


 and 

bonds allows researchers to sequentially functionalize the ring—first at the bromine position via mild cross-coupling or metallation, and subsequently at the chlorine position via forcing conditions.

Chemical Profile & Reactivity Analysis

PropertyData
Chemical Name 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene
CAS Number 1402672-86-9
Molecular Formula

Molecular Weight 275.45 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~205 °C (Predicted)
Key Substituent Ortho-Trifluoromethoxy (

)
Primary Reactivity

(Facile Oxidative Addition / Li-Exchange)
Secondary Reactivity

(Requires specialized ligands/conditions)
Mechanistic Insight: The Ortho-Effect

The


 group at the C2 position exerts a dual effect on the C1-Bromine:
  • Electronic Activation: The inductive withdrawal (

    
     effect) of the 
    
    
    
    group lowers the LUMO energy of the C-Br bond, theoretically accelerating oxidative addition with nucleophilic metal catalysts (
    
    
    ).
  • Steric Modulation: While less bulky than a

    
     group, the 
    
    
    
    moiety adopts a conformation orthogonal to the ring to minimize dipole repulsion, creating a specific steric environment that favors mono-dentate or sterically demanding ligands (e.g., S-Phos, X-Phos) during coupling to prevent catalyst deactivation.

Visual Workflow: Divergent Synthesis Pathways

The following diagram illustrates the chemoselective pathways available for this intermediate.

G Start Starting Material: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene PathA Path A: Suzuki-Miyaura Coupling (Chemoselective C-Br Activation) Start->PathA Pd(OAc)2, S-Phos Boronic Acid, K3PO4 PathB Path B: Lithium-Halogen Exchange (Generation of Aryl-Li Nucleophile) Start->PathB n-BuLi, -78°C THF InterA Intermediate A: Biaryl Scaffold with Intact Cl PathA->InterA Yield: 85-95% InterB Intermediate B: Electrophile Trapped Product (e.g., Benzaldehyde/Benzoic Acid) PathB->InterB Electrophile (E+) Final Path C: Late-Stage Functionalization (Buchwald-Hartwig on C-Cl) InterA->Final Pd2(dba)3, Xantphos Amine, NaOtBu, 100°C

Figure 1: Chemoselective divergence allows for the sequential construction of complex pharmacophores. Path A utilizes the labile C-Br bond, while Path C activates the latent C-Cl bond.

Protocol A: Chemoselective Suzuki-Miyaura Coupling

This protocol targets the C1-Bromine atom while leaving the C4-Chlorine atom intact for future elaboration. The use of S-Phos is recommended to overcome the steric hindrance of the ortho-trifluoromethoxy group.

Materials
  • Substrate: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Palladium(II) acetate (

    
    , 2 mol%)[1]
    
  • Ligand: S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Base: Potassium phosphate tribasic (

    
    , 2.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry vial, charge

    
     and S-Phos. Add anhydrous toluene (2 mL/mmol substrate) and stir at room temperature for 10 minutes under Argon. The solution should turn from orange to yellow/pale yellow, indicating active catalyst formation.
    
  • Reaction Assembly: To a reaction flask equipped with a magnetic stir bar, add the substrate, arylboronic acid, and finely ground

    
    .
    
  • Solvent Addition: Transfer the pre-complexed catalyst solution to the reaction flask via syringe. Add degassed water (0.2 mL/mmol substrate).

  • Heating: Seal the vessel and heat to 80°C for 4–6 hours.

    • Note: Do not exceed 100°C to avoid premature oxidative addition into the C-Cl bond.

  • Monitoring: Monitor via HPLC or TLC. The starting bromide should disappear; the chlorinated product should appear. If C-Cl coupling products are observed (<5%), lower temperature to 60°C.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 85–95% of the 4-chloro-2-(trifluoromethoxy)biaryl intermediate.

Protocol B: Lithium-Halogen Exchange (Cryogenic)

This method converts the substrate into a potent nucleophile, allowing reaction with aldehydes, ketones, or carbon dioxide.

Critical Safety Note
  • Strict Anhydrous Conditions: Moisture will quench the lithiated species immediately.

  • Temperature Control: The reaction must be kept below -70°C to prevent "benzyne" formation or scrambling of the halogen positions.

Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask under nitrogen flow. Equip with an internal temperature probe.

  • Dissolution: Dissolve 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene (1.0 equiv) in anhydrous THF (10 mL/mmol). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Exchange: Add n-Butyllithium (2.5 M in hexanes, 1.05 equiv) dropwise via syringe pump over 15 minutes.

    • Observation: Maintain internal temperature below -70°C.

  • Equilibration: Stir at -78°C for 30 minutes. The Lithium-Bromine exchange is rapid and driven by the formation of the more stable aryl lithium species.

  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 equiv) dropwise.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Quench with saturated aqueous

    
    .
    

Analytical Quality Control

To ensure the integrity of the intermediate before and after reaction, use the following HPLC parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Carbonyl if present)
Retention Logic The

group significantly increases retention time compared to non-fluorinated analogs.

Safety & Handling Guidelines

  • Fluorinated Waste: Compounds containing

    
     groups are persistent. Do not dispose of in general aqueous waste. Use dedicated halogenated organic waste streams.
    
  • Skin Absorption: Halo-arenes are lipophilic and can penetrate skin. Double-gloving (Nitrile) is recommended.

  • Incompatibility: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) unless reduction of the C-Cl bond is intended.

References

  • ChemSrc. (2025). 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene: CAS 1402672-86-9 Properties and Structure.[2] Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3] Chemical Reviews, 95(7), 2457-2483. (Foundational text for Protocol A).

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. (Basis for ligand selection in Protocol A).
  • Leroux, F. R., et al. (2005). Trifluoromethoxy group: properties and synthesis. Chemical Society Reviews, 34, 1030-1043. (Source for electronic properties of -OCF3).

Sources

Troubleshooting & Optimization

Troubleshooting oxidative addition rates in electron-deficient aryl bromides

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Fast OA" Paradox

Status: Active Severity: High (Common Misdiagnosis)

Executive Summary: A common misconception in cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) is assuming that low conversion with electron-deficient aryl bromides (e.g., 4-bromobenzonitrile, 4-bromonitrobenzene) is due to sluggish oxidative addition (OA).

The Reality: Electron-deficient aryl bromides undergo OA faster than their neutral or electron-rich counterparts due to a lower LUMO energy, which facilitates interaction with the Pd(0) HOMO. If your reaction is failing, the problem is rarely the rate of OA itself. Instead, the rapid formation of the electron-deficient Pd(II) intermediate often creates a bottleneck at the Transmetallation step, leading to catalyst decomposition or side reactions (homocoupling/dehalogenation).

Immediate Action: Stop adding more catalyst. Shift focus to stabilizing the Pd(II) intermediate and accelerating transmetallation.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stalls / Low Conversion

Q: "I am using a highly reactive electron-deficient aryl bromide (e.g., 2-bromo-5-trifluoromethylpyridine), but conversion stops at 40%. Is OA failing?"

A: Unlikely. You are likely experiencing "Catalyst Poisoning" or "Transmetallation Stall."

  • Diagnosis: The oxidative addition complex (

    
    ) is formed rapidly. However, because the aryl ring is electron-poor, the Pd(II) center becomes highly electrophilic. If the nucleophile (boronic acid/amine) is slow to react, the Pd(II) species is vulnerable to:
    
    • Coordination Inhibition: Nitrogen-containing substrates (pyridines, nitriles) can coordinate irreversibly to the Pd center, displacing labile ligands.

    • Pd Black Formation: Unstable Pd(II) complexes can disproportionate or reduce prematurely if the cycle stagnates.

  • Solution:

    • Switch Ligands: Use bulky, electron-rich ligands like XPhos or SPhos . These prevent coordination of the substrate to the metal center via steric bulk and increase the electron density on Pd to facilitate the difficult transmetallation step.

    • Protocol Adjustment: Slow addition of the aryl bromide (via syringe pump) can keep the concentration of the sensitive Pd(II) intermediate low, matching the rate of the slower transmetallation step.

Q: "I see significant formation of the hydrodehalogenated product (Ar-H). Does this mean OA reversed?"

A: No, this is a symptom of a stalled catalytic cycle.

  • Mechanism: When the cross-coupling cycle halts (usually at transmetallation), the

    
     intermediate persists. In the presence of trace water, alcohols, or even amine bases, this intermediate can undergo protodepalladation.
    
  • Fix:

    • Dry Your System: Switch to anhydrous solvents (THF, Dioxane) and anhydrous bases (

      
      , 
      
      
      
      ).
    • Increase Transmetallation Rate: Add a promoter. For Suzuki couplings, the addition of water (1-5 equiv) or fluoride sources (CsF) can activate the boronate species, forcing the cycle forward before Ar-H forms.

Category B: Steric Hindrance[1][2]

Q: "I have an electron-deficient bromide with an ortho-substituent (e.g., 2-bromo-3-nitro-toluene). Now is OA the problem?"

A: Yes. Here, sterics override electronics.

  • Context: While the nitro group activates the ring electronically, the ortho-methyl group sterically hinders the approach of the Pd(0) species.

  • Solution:

    • Temperature: These reactions often require heating (

      
      ) to overcome the steric barrier.
      
    • Ligand Selection: Use PEPPSI-IPr or Pd-162 (tBu3P-Pd-G4) . These N-heterocyclic carbene (NHC) or bulky phosphine catalysts are designed to force OA on sterically demanding substrates.

Optimization Matrix: Ligand & Conditions

Use this table to select the starting point based on your specific failure mode.

Substrate TypePrimary Failure ModeRecommended Catalyst/LigandAdditive/Base Strategy
Simple e-deficient (e.g., 4-CN-Ph-Br)Homocoupling / Catalyst deathPd(dppf)Cl₂ or XPhos Pd G4 Use weak base (

). Avoid strong alkoxides which promote dehalogenation.
Heterocyclic e-deficient (e.g., 2-Br-Pyridine)Coordination / PoisoningXPhos or BrettPhos K₃PO₄ (anhydrous) is critical. Avoid amine bases.
Ortho-substituted e-deficient (e.g., 2-NO₂-6-Me-Ph-Br)Slow Oxidative AdditionPEPPSI-IPr or P(tBu)₃ High Temp (

). Use CsF in Dioxane.
Highly Acidic Protons (e.g., 4-Br-Ph-COOH)Catalyst ProtonationPd(OAc)₂ + SPhos (water soluble)Use aqueous bases (

in

).

Visualizing the Bottleneck

The diagram below illustrates why electron-deficient substrates fail differently than electron-rich ones. Note the "Danger Zone" at Transmetallation.

CatalyticCycle Pd0 Pd(0) Active Species OA_Complex Oxidative Addition Complex [L-Pd(II)-Ar(EW)-Br] Pd0->OA_Complex FAST Step (Facilitated by EWG) Trans_Complex Transmetallation Complex [L-Pd(II)-Ar(EW)-Nu] OA_Complex->Trans_Complex BOTTLENECK (Slow Transmetallation) Dehal Side Product: Ar-H (Hydrodehalogenation) OA_Complex->Dehal Stall + Proton Source Homo Side Product: Ar-Ar (Homocoupling) OA_Complex->Homo Stall + Disproportionation Coord Catalyst Poisoning (N-coordination) OA_Complex->Coord Heterocycle Interference Product Product (Ar-Nu) + Pd(0) Trans_Complex->Product Reductive Elimination (Fast) Product->Pd0 Regeneration

Figure 1: The "Danger Zone" for electron-deficient aryl bromides is the stability of the OA complex, not its formation.

Experimental Protocol: Kinetic Profiling

Use this protocol to confirm if OA is actually the problem.

Objective: Determine if the reaction is zero-order (fast OA) or first-order (slow OA) with respect to the aryl bromide.

Materials:

  • Aryl Bromide (1.0 mmol)

  • Boronic Acid (1.5 mmol)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene, 0.5 mmol)

  • Catalyst (e.g., Pd(PPh3)4, 1 mol%)

  • Solvent (degassed THF)

Method:

  • Setup: Prepare the reaction mixture in a glovebox or under Argon flow.

  • Sampling: Withdraw aliquots (50 µL) at t = 0, 5, 10, 20, 40, and 60 minutes.

  • Quench: Immediately quench aliquots into EtOAc/0.1M HCl.

  • Analysis: Analyze via GC-FID or HPLC. Plot [Ar-Br] vs. Time.

Interpretation:

References

  • Mechanistic Studies of Oxidative Addition

    • Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex.[3] (2021).[4][5] OSTI.gov. Link

  • Hammett Analysis & Electronic Effects

    • Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. (2021).[4][5] Princeton University.[5] Link

  • Troubleshooting Suzuki Couplings

    • Diagnosing issues with a failed Suzuki coupling? (2021).[4][5] Reddit ChemPros / Literature Discussion. Link

  • Catalyst Selection for Electron-Deficient Substrates

    • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions.[6] (2019).[6] MDPI. Link

  • General Cross-Coupling Guides

    • Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies. (2024).[7] Chemistry LibreTexts. Link

Sources

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Shift Analysis of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a uniquely powerful tool, particularly in the pharmaceutical and agrochemical industries, where the incorporation of fluorine atoms can dramatically alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, rendering it highly sensitive to NMR detection. Furthermore, its chemical shifts are exquisitely sensitive to the local electronic environment, providing a detailed fingerprint of molecular structure and conformation.

This guide provides an in-depth analysis of the ¹⁹F NMR chemical shift of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene, a compound of interest in medicinal chemistry and materials science. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, compare its expected chemical shift with that of related analogs, and provide a detailed experimental protocol for acquiring high-quality data.

The Trifluoromethoxy Group: A Sensitive ¹⁹F NMR Probe

The trifluoromethoxy (-OCF₃) group is a common substituent in drug candidates and advanced materials. Its ¹⁹F NMR signal is a sharp singlet in the absence of through-space coupling and is highly responsive to the electronic effects of other substituents on the aromatic ring. The chemical shift of the -OCF₃ group is influenced by both inductive and resonance effects, making it a valuable probe for understanding the electronic landscape of a molecule.

Analysis of the ¹⁹F NMR Spectrum of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene

The ¹⁹F NMR spectrum of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is expected to exhibit a single sharp peak, as the three fluorine atoms of the trifluoromethoxy group are chemically equivalent. The position of this peak, its chemical shift (δ), is determined by the electronic environment around the -OCF₃ group. In this molecule, the key influencers are the bromo and chloro substituents on the benzene ring.

Both bromine and chlorine are electronegative atoms that exert a net electron-withdrawing effect on the aromatic ring through induction. This inductive withdrawal of electron density deshields the fluorine nuclei of the -OCF₃ group, leading to a downfield shift (a more positive or less negative ppm value) compared to unsubstituted trifluoromethoxybenzene.

The following diagram illustrates the key electronic influences on the trifluoromethoxy group in 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene.

G cluster_0 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene cluster_1 Electronic Effects C1 C C2 C C1->C2 Br Br C1->Br C3 C C2->C3 OCF3 OCF₃ C2->OCF3 C4 C C3->C4 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 C6->C1 Inductive Inductive Withdrawal Br->Inductive Deshielding Deshielding of ¹⁹F nuclei OCF3->Deshielding leads to Cl->Inductive Inductive->OCF3 e⁻ withdrawal G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Processing Weigh Weigh Sample (10-20 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Add_Standard Add Internal Reference Standard Dissolve->Add_Standard Homogenize Homogenize Solution Add_Standard->Homogenize Insert_Sample Insert Sample into Spectrometer Homogenize->Insert_Sample Lock_Tune Lock and Tune Insert_Sample->Lock_Tune Setup_Experiment Setup 1D ¹⁹F Experiment Lock_Tune->Setup_Experiment Acquire_Data Acquire Data Setup_Experiment->Acquire_Data Fourier_Transform Fourier Transform Acquire_Data->Fourier_Transform Phase_Correction Phase Correction Fourier_Transform->Phase_Correction Reference_Spectrum Reference Spectrum Phase_Correction->Reference_Spectrum Integration Integration Reference_Spectrum->Integration

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

The ¹⁹F NMR analysis of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene provides a clear example of how substituent effects govern chemical shifts. The combined inductive electron withdrawal of the bromo and chloro groups leads to a predictable downfield shift of the trifluoromethoxy signal. By comparing this expected shift with that of related compounds and following a robust experimental protocol, researchers can confidently utilize ¹⁹F NMR spectroscopy for structural elucidation and the analysis of complex fluorinated molecules. This guide serves as a foundational resource for scientists and professionals in the field, enabling them to leverage the power of ¹⁹F NMR in their research and development endeavors.

References

  • SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Available from: [Link]

  • AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. 2017. Available from: [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Available from: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • University of Potsdam. ¹⁹Flourine NMR. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information for - Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • Magritek. A true multinuclear spectroscopy case study. 2021. Available from: [Link]

  • PFAS Central. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using ¹⁹F NMR and Spectral Database Matching. 2023. Available from: [Link]

  • SpectraBase. 1-Bromo-4-chloro-benzene - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • J-STAGE. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Available from: [Link]

Crystal Structure Data Guide: 1,2,4-Trisubstituted Trifluoromethoxy Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethoxy group (


) has emerged as a privileged motif in medicinal chemistry, often described as a "super-ether." Unlike its non-fluorinated analog (

), the

group imparts unique conformational biases and metabolic stability to the 1,2,4-trisubstituted benzene scaffold—a common pharmacophore in kinase inhibitors and CNS-active agents.

This guide objectively compares the structural performance of


 against 

and

alternatives.[1] We synthesize crystallographic data to demonstrate why

adopts an orthogonal conformation relative to the aromatic ring, a critical factor for binding affinity and solid-state formulation.

Structural Conformation Analysis: The Orthogonal Preference

The most distinct feature of trifluoromethoxy benzenes in the solid state is the torsion angle of the


 bond. While methoxy groups (

) typically lie coplanar to the benzene ring (

) to maximize

-

conjugation, the

group twists out of plane.
Mechanism of Action[2][3]
  • Electronic Repulsion: The high electronegativity of the fluorine atoms draws electron density from the oxygen, reducing the availability of the oxygen lone pair for resonance with the aromatic ring.

  • Anomeric Hyperconjugation: A stabilizing interaction occurs between the oxygen lone pair (

    
    ) and the antibonding orbital of the C-F bond (
    
    
    
    ).[2] This interaction is maximized when the
    
    
    bond is perpendicular to the ring.
  • Steric Bulk: In 1,2,4-trisubstituted systems, substituents at the ortho (2-position) create steric clash, locking the

    
     (at 1-position) into a rigid orthogonal state (
    
    
    
    ).
Diagram: Conformational Energy Landscape

The following diagram illustrates the energetic preference for the orthogonal conformation in


 compared to the coplanar preference of 

.

ConformationEnergy cluster_0 Methoxy (-OCH3) cluster_1 Trifluoromethoxy (-OCF3) OCH3_Planar Coplanar (0°) Energy Minima (Resonance Dominant) OCH3_Ortho Orthogonal (90°) High Energy Barrier OCH3_Ortho->OCH3_Planar Relaxes to OCF3_Planar Coplanar (0°) Steric/Electronic Clash OCF3_Ortho Orthogonal (90°) Global Minima (Hyperconjugation) OCF3_Planar->OCF3_Ortho Twists to Mechanism Driving Forces Mechanism->OCH3_Planar p(O) -> π(Ar) Mechanism->OCF3_Ortho n(O) -> σ*(C-F)

Caption: Comparative energy minimization pathways. The -OCF3 group twists to 90° to satisfy hyperconjugative and steric demands, unlike the planar -OCH3.

Comparative Performance Data

The following table aggregates crystallographic data for 1,2,4-trisubstituted benzenes. Note the distinct differences in torsion angles and lipophilicity (LogP), which drive the choice of


 in drug design.
Table 1: Structural & Physicochemical Comparison[4]
FeatureTrifluoromethoxy (

)
Methoxy (

)
Trifluoromethyl (

)
Preferred Torsion Angle (

)
~90° (Orthogonal) ~0° (Coplanar)Free Rotation / ~0°

Bond Length
1.36 – 1.38 Å1.36 – 1.38 Å1.49 – 1.50 Å
Hansch Lipophilicity (

)
+1.04 -0.02+0.88
Hammett Constant (

)
0.35 (EWG)-0.27 (EDG)0.54 (EWG)
Metabolic Stability High (Blocked oxidation)Low (O-dealkylation)High
Crystal Packing Motif Fluorous Segregation / Weak C-F[3][4][5]···HEdge-to-Face /

-Stacking
Fluorous Segregation

Key Insight: The orthogonal twist of


 disrupts the planarity of the molecule. In a crystal lattice, this prevents tight 

-

stacking often seen with

analogs, leading to higher solubility and unique "herringbone" packing motifs driven by weak C-F interactions.

Experimental Protocol: Crystallization & Structure Solution

Obtaining high-quality single crystals of 1,2,4-trisubstituted trifluoromethoxy benzenes requires controlling the rotational disorder of the


 group.
Workflow Diagram

CrystalProtocol cluster_Solvent Solvent Selection cluster_Data Data Collection Start Crude 1,2,4-Trisubstituted Trifluoromethoxy Benzene Polar Avoid Highly Polar (Prevents clustering) NonPolar Preferred: Hexane/CH2Cl2 (Slow Evaporation) Start->NonPolar Temp Temperature: 100 K (Critical to freeze CF3 rotation) NonPolar->Temp Source Source: Mo-Kα or Cu-Kα Temp->Source Analysis Refinement: Check Fluorine Disorder (Split positions if needed) Source->Analysis Result Final CIF Structure (Orthogonal Confirmation) Analysis->Result

Caption: Optimized workflow for crystallizing fluorinated ethers. Low temperature (100 K) is mandatory to resolve fluorine positions.

Detailed Methodology
  • Solvent System: Dissolve 20 mg of the compound in a 1:1 mixture of Dichloromethane (DCM) and Hexane. The lipophilic nature of

    
     requires non-polar co-solvents to prevent oiling out.
    
  • Crystal Growth: Use the slow evaporation method at 4°C. The lower temperature encourages ordered lattice formation over amorphous precipitation.

  • X-Ray Diffraction (XRD):

    • Temperature: Mount crystal at 100 K using a cryostream. Rationale: The

      
       rotor has a low barrier to rotation (~1 kcal/mol).[6] At room temperature (298 K), the fluorine atoms often appear as a disordered torus of electron density, making bond angle determination impossible.
      
    • Refinement: If rotational disorder persists, model the

      
       group over two positions (e.g., A/B occupancy 60:40) to accurately determine the 
      
      
      
      angle.

Implications for Drug Design[1][9]

The crystallographic data translates directly to biological performance.

  • Bioisosteric Replacement: Replacing a

    
     or 
    
    
    
    at the 1-position with
    
    
    does not just change electronics; it changes the 3D shape . The orthogonal twist allows the
    
    
    group to fill hydrophobic pockets that are perpendicular to the aromatic scaffold, unlike the planar
    
    
    .
  • Metabolic Shielding: The crystal density data correlates with metabolic stability. The high electron density around the fluorine atoms shields the

    
     bonds of the aromatic ring from oxidative attack by Cytochrome P450 enzymes.
    
  • Permeability: The high Hansch

    
     value (+1.04) indicates excellent membrane permeability, often superior to 
    
    
    
    analogs, making these scaffolds ideal for CNS targets.

References

  • Leroux, F. R., et al. (2015). "The Trifluoromethoxy Group: A Pharmacophore with Unique Conformational Properties." ChemMedChem.

  • Cambridge Crystallographic Data Centre (CCDC). "Structural Analysis of Fluorinated Ethers." CSD Database.

  • Manteau, B., et al. (2010). "New Trends in the Chemistry of the Trifluoromethoxy Group." Angewandte Chemie International Edition.

  • Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.

Sources

Spectroscopic Characterization Guide: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene

[1][2][3]

Executive Summary

Product: 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene CAS: 175278-09-8 (Generic/Isomer variable) Formula: C₇H₃BrClF₃O Primary Application: Intermediate for fluorinated pharmaceuticals and agrochemicals (e.g., metabolic stability enhancers).[1][2][3]

This guide provides a technical comparison of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene against its most common synthetic regioisomers (specifically the 4-trifluoromethoxy isomer).[1][2][3] In drug development, the precise positioning of the trifluoromethoxy (-OCF₃) group is critical for lipophilicity and metabolic blocking. This document outlines the specific spectroscopic signatures required to validate regio-purity, distinguishing the target molecule from impurities arising during electrophilic aromatic substitution or Sandmeyer reactions.

Part 1: Structural & Spectroscopic Profile[1][3]

The Challenge of Regio-Identification

In the synthesis of poly-halogenated benzenes, "scrambling" of substituents is common. The primary challenge is distinguishing the target 1,2,4-trisubstituted pattern from its isomers.

Target Structure:

  • Position 1: Bromine (Br)[1][3]

  • Position 2: Trifluoromethoxy (-OCF₃)[1][2][3]

  • Position 4: Chlorine (Cl)[1]

Critical Comparison: We compare the Target against Alternative A (Regioisomer): 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene.

Nuclear Magnetic Resonance (NMR) Profiling[1][5]
A. ¹⁹F NMR: The Primary Diagnostic Tool

The -OCF₃ group is highly sensitive to its electronic environment. The "Orthogonal Shift" effect allows for rapid purity assessment.

FeatureTarget Molecule (2-OCF₃)Alternative A (4-OCF₃)Mechanism of Differentiation
Chemical Shift (δ) -57.5 to -58.5 ppm -58.8 to -59.5 ppmThe ortho-Bromine in the target exerts a deshielding "heavy atom" effect and steric compression on the OCF₃ group compared to the para position.[1][2][3]
Multiplicity Singlet (s)Singlet (s)Both appear as singlets, but the shift difference (~1.0 ppm) is diagnostic.
B. ¹H NMR: Connectivity Analysis

The proton coupling pattern is the definitive method for structural proof.

  • Target Proton Environment:

    • H3 (Pos 3): Isolated between -OCF₃ and -Cl.[1][2][3]

    • H5 (Pos 5): Adjacent to -Cl and H6.[1][2][3]

    • H6 (Pos 6): Adjacent to -Br and H5.[1][2][3][4]

ProtonSignal TypeCoupling (

)
Diagnostic Value
H3 Singlet (s) or fine doublet

Hz
High. Appears as a singlet because it has no ortho neighbors.[1][2][3] In the Alternative A isomer, all protons have ortho neighbors (doublets).
H5 Doublet (d)

Hz
Coupled to H6.[1][3]
H6 Doublet (d)

Hz
Coupled to H5.[1][3] Deshielded by adjacent Br.[1][3][5]

Technical Insight: If you observe a doublet of doublets (dd) in the aromatic region, your sample is contaminated. The target molecule lacks the geometry for a strong


 pattern typical of 1,2,4-isomers with different substitution patterns.
Mass Spectrometry (GC-MS) Performance

GC-MS is used to confirm the elemental composition (Br/Cl ratio) rather than regio-chemistry.[1][2][3]

  • Molecular Ion (

    
    ):  274 (based on 
    
    
    Br/
    
    
    Cl).[1][3]
  • Isotope Pattern: The presence of one Br and one Cl creates a distinctive "Solar System" pattern.

    • 
       (274): 75% relative intensity[1][3]
      
    • 
       (276): 100% (Base peak due to 
      
      
      Br/
      
      
      Cl and
      
      
      Br/
      
      
      Cl overlap)[1]
    • 
       (278): 25% relative intensity[1][3]
      
  • Fragmentation:

    • 
       189/191:  Loss of -OCF₃ (Mass 85).[1][2][3] This is the base peak in EI mode, confirming the labile ether linkage under high energy.
      

Part 2: Experimental Protocols

Protocol 1: High-Resolution NMR Characterization

Objective: To validate structure and quantify isomeric purity.[1][2][3]

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d).

    • Note: DMSO-d₆ is avoided to prevent solvent-solute dipole broadening of the OCF₃ signal.[1][2][3]

  • Internal Standard: Add 0.1% v/v

    
    -Trifluorotoluene (TFT) as a 
    
    
    F reference (
    
    
    -63.72 ppm).
  • Acquisition Parameters:

    • 
      :  16 scans, 30° pulse, D1 = 1.0s.
      
    • 
      :  64 scans, spectral width 200 ppm (centered at -60 ppm).[1][2][3]
      
  • Analysis:

    • Integrate the -OCF₃ peak relative to the TFT standard.

    • Check for "shoulder" peaks at -59.0 ppm indicating regio-impurities.[1][2][3]

Protocol 2: GC-MS Purity Assay

Objective: Confirm halogen count and absence of non-halogenated byproducts.[1][2][3]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV.[1][3][6]

  • Validation Criteria:

    • The intensity ratio of

      
       : 
      
      
      :
      
      
      must match theoretical values (3 : 4 : 1) within ±10% error. Deviation suggests co-elution with de-brominated impurities.[1][3]

Part 3: Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating the compound, distinguishing it from common synthesis failures.

AnalyticalWorkflowStartCrude Product(Sandmeyer/Halogenation)GCMSStep 1: GC-MS Analysis(Check Isotope Pattern)Start->GCMSIsotopeCheckIsotope Ratio3:4:1 (M:M+2:M+4)?GCMS->IsotopeCheckFail1REJECT: De-halogenatedImpurity PresentIsotopeCheck->Fail1NoHNMRStep 2: 1H NMR(Connectivity Check)IsotopeCheck->HNMRYesCouplingCheckAromatic RegionContains Singlet?HNMR->CouplingCheckFail2REJECT: Regioisomer(Likely 1-Br-2-Cl-4-OCF3)CouplingCheck->Fail2No (All Doublets)FNMRStep 3: 19F NMR(Purity Assay)CouplingCheck->FNMRYes (H3 is Singlet)ShiftCheckShift Position~ -58.0 ppm?FNMR->ShiftCheckShiftCheck->Fail2Shift < -59 ppmFinalVALIDATEDTarget MoleculeShiftCheck->FinalConfirmed

Caption: Logical decision tree for validating 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene, prioritizing isotope analysis followed by regio-specific NMR coupling.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST 20): Electron Ionization (EI) Data for Halogenated Aromatics.[1][2][3] NIST Standard Reference Data.[1][2][3] [Link][1]

  • Dolbier, W. R. (2009).[1][3] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1][2][3] (Detailed analysis of substituent effects on

    
    F shifts in aromatic systems).
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1][3] John Wiley & Sons.[1][3][7] (Source for coupling constant

    
     vs 
    
    
    rules in trisubstituted benzenes).
  • PubChem Database. Compound Summary: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (Analogous Isomer Data).[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link]

  • Reich, H. J. (2024).[1][3] WinPLT NMR Data: Chemical Shifts of Trifluoromethoxy Groups. University of Wisconsin-Madison Chemistry Department.[1][2][3] [Link][1]

Safety Operating Guide

Personal protective equipment for handling 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

1-Bromo-4-chloro-2-(trifluoromethoxy)benzene is a specialized halogenated aromatic ether used primarily as an intermediate in pharmaceutical and agrochemical synthesis.

The "Why" Behind the Hazard: As a Senior Scientist, I must look beyond the standard Safety Data Sheet (SDS). While this compound carries the standard GHS classifications for halogenated aromatics (H315, H319, H335), the presence of the trifluoromethoxy group (-OCF₃) significantly alters its safety profile compared to simple chlorobenzenes.

  • Lipophilicity: The -OCF₃ moiety is highly lipophilic (Hansch

    
     value 
    
    
    
    1.04). This facilitates rapid transport across the lipid bilayer of the stratum corneum. Skin absorption is a primary, often underestimated, vector of exposure.
  • Metabolic Stability: The C-F bonds are metabolically robust, but the ether linkage can be a site of enzymatic attack, potentially releasing fluorinated metabolites.

  • Volatility: Depending on the specific isomer's melting point (often low-melting solids or liquids), vapor pressure can be sufficient to cause respiratory irritation at ambient temperatures.

Risk Assessment & Hierarchy of Controls

Before selecting PPE, we must establish the operational context. The following logic flow dictates the safety requirements based on the state of the chemical.

RiskAssessment Start Start: Handling 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Melting Point > Ambient Solution Solution / Liquid StateCheck->Solution Dissolved or Liquid SolidRisk Risk: Inhalation of Dust Risk: Direct Skin Contact Solid->SolidRisk LiquidRisk Risk: Vapor Inhalation Risk: Solvent-Facilitated Absorption Solution->LiquidRisk ControlSolid Control: Fume Hood (Low Flow) + N95 Backup (if outside hood) SolidRisk->ControlSolid ControlLiquid Control: Fume Hood (Mandatory) + Double Glove (Chemically Resistant) LiquidRisk->ControlLiquid

Figure 1: Decision matrix for engineering controls based on physical state. The lipophilic nature of the -OCF₃ group makes the "Solution" pathway critical due to solvent-facilitated skin absorption.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating. If a specific glove material is unavailable, the Breakthrough Time data provided allows you to select a scientifically valid alternative.

Core PPE Requirements[1][2][3]
Protection ZoneEquipment StandardTechnical Justification
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary barrier. The compound causes STOT SE 3 (Respiratory Irritation).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The -OCF₃ group creates a surfactant-like effect, increasing the spreading coefficient of liquid splashes on the cornea.
Body Lab Coat (Poly/Cotton) + Apron Standard splash protection. If handling >100g, add a chemically resistant apron (Tyvek or equivalent).
Glove Selection Protocol (Critical)

Warning: Do not rely on standard thin nitrile gloves if this compound is dissolved in Dichloromethane (DCM) or Tetrahydrofuran (THF). The solvent acts as a carrier, dragging the toxicant through the glove material.

Solvent ContextRecommended Glove MaterialEstimated Breakthrough Time
Pure Solid/Liquid Double Nitrile (0.11 mm min. thickness)> 480 mins (Solid)> 60 mins (Pure Liquid)
Dissolved in DCM Silver Shield / Laminate (Inner) + Nitrile (Outer)> 240 mins
Dissolved in THF Silver Shield / Laminate (Inner) + Nitrile (Outer)> 240 mins
Dissolved in MeOH Double Nitrile > 30 mins (Change immediately upon splash)

Operational Protocols

Experiment: Weighing and Transfer

Objective: Transfer 5.0g of 1-Bromo-4-chloro-2-(trifluoromethoxy)benzene for a coupling reaction without cross-contamination.

  • Preparation:

    • Place a disposable balance draft shield inside the fume hood.

    • Pre-weigh the receiving flask with a stir bar.

  • Transfer:

    • Use a glass or stainless steel spatula . Avoid plastics (polystyrene) as halogenated ethers can leach plasticizers or cause swelling.

    • Scientist's Note: If the compound is a low-melting solid, it may stick to the spatula. Have a small vial of the reaction solvent ready to rinse the spatula into the reaction flask.

  • Decontamination:

    • Wipe the balance area with a paper towel dampened with acetone.

    • Dispose of the towel in the Solid Hazardous Waste bin immediately.

Emergency Response: Spills

Scenario: A 50mL solution (in DCM) is spilled in the hood.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Goggles, Silver Shield Gloves) Alert->PPE Contain 3. Containment (Vermiculite/Sand berm) PPE->Contain Absorb 4. Absorption (Do NOT use paper towels) Contain->Absorb Dispose 5. Disposal (Halogenated Waste Stream) Absorb->Dispose

Figure 2: Spill response workflow. Note the prohibition of paper towels for large spills; halogenated solvents can degrade cellulose or evaporate rapidly from the surface. Use inert absorbents.[1]

Disposal and Waste Management

Proper disposal is dictated by the halogen content. The high stability of the C-F and C-Cl bonds requires high-temperature incineration to prevent the formation of dioxins or incomplete combustion byproducts.

Waste StreamCriteriaDisposal Method
Halogenated Organic Any solution containing the compound.High-Temp Incineration (>1100°C) . Must be segregated from non-halogenated solvents to prevent corrosion of standard incinerators.
Solid Hazardous Contaminated gloves, weigh boats, absorbents.Incineration. Label clearly as "Contains Fluorinated Aromatics".
Aqueous Waste Aqueous layers from extractions.Check pH. If neutral, test for organic layers. If clear, dispose as aqueous waste. Note: This compound is immiscible with water; assume it is in the organic layer.

Scientific Integrity Check: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste stream. Although the aromatic ring is deactivated by halogens, the ether linkage can still be susceptible to oxidative cleavage under extreme conditions, potentially generating exothermic pressure.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22730202, 4-Bromo-1-chloro-2-(trifluoromethoxy)benzene. Retrieved from [Link][2]

    • Note: Used as the primary structural and physical property analog for the specific isomer.
  • European Chemicals Agency (ECHA). C&L Inventory: 1-bromo-4-(trifluoromethoxy)benzene. Retrieved from [Link]

    • Source for H315, H319, H335 hazard classific
  • United States Environmental Protection Agency (EPA). Management of Halogenated Organic Wastes. Retrieved from [Link]

    • Source for high-temperature inciner
  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

    • Basis for nitrile vs.

Sources

×

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